![molecular formula C12H9N3 B1454939 9-Methylpyrido[2,3-f]quinoxaline CAS No. 1351516-05-6](/img/structure/B1454939.png)
9-Methylpyrido[2,3-f]quinoxaline
概要
説明
Synthesis Analysis
Quinoxaline derivatives can be synthesized via reaction between synthon 1 and DL-2-amino succinic acid, and subsequent lactamization reaction . A wide range of synthetic strategies is reported in this significant area of research. The present review showcases recent research advances in the synthesis of quinoxaline derivatives following environmentally benign approaches .Molecular Structure Analysis
The molecular formula of 9-Methylpyrido[2,3-f]quinoxaline is C12H9N3. Its molecular weight is 195.22 g/mol. The X-ray structure of the catalytic domain of the EphA3 tyrosine kinase in complex with a previously reported type II inhibitor was used to design two novel quinoxaline derivatives .Chemical Reactions Analysis
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Physical And Chemical Properties Analysis
9-Methylpyrido[2,3-f]quinoxaline exhibits various physical, chemical, and biological properties. It is characterized by its unique chemical structure.科学的研究の応用
Bioactive Molecules
Quinoxaline has been used extensively in the design and development of numerous bioactive molecules . The unique structure of quinoxaline allows it to interact with various biological targets, making it a valuable scaffold in drug discovery .
Dyes
Quinoxaline derivatives have been used in the synthesis of dyes . The electron-rich nature of the quinoxaline ring makes it an excellent chromophore, which is a key component in dye molecules .
Fluorescent Materials
Quinoxaline has been utilized in the development of fluorescent materials . These materials have applications in various fields such as bioimaging, sensors, and optoelectronics .
Electroluminescent Materials
Quinoxaline-based compounds have been used in the creation of electroluminescent materials . These materials are used in devices like organic light-emitting diodes (OLEDs), which are used in display technology .
Organic Sensitizers for Solar Cell Applications
Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . These sensitizers are used to enhance the efficiency of solar cells by increasing their light absorption capacity .
Polymeric Optoelectronic Materials
Quinoxaline has been used in the development of polymeric optoelectronic materials . These materials have applications in various optoelectronic devices such as photodiodes and phototransistors .
Antimicrobial Activities
Quinoxaline sulfonamides have shown promising antimicrobial activities . They have been used in the synthesis of new antimicrobial agents, contributing to the fight against drug-resistant bacterial strains .
Anticancer and Anti-inflammatory Activities
Quinoxaline-linked sulfonamide hybrids have shown potential as anticancer and anti-inflammatory agents . These compounds could serve as lead compounds for the development of new therapeutic agents against a wide variety of diseases .
作用機序
Target of Action
Quinoxalines, the class of compounds to which 9-methylpyrido[2,3-f]quinoxaline belongs, are known to interact with a variety of biological targets, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .
Mode of Action
Quinoxalines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Quinoxalines are known to affect a variety of biochemical pathways, often leading to changes in cellular processes such as cell proliferation, apoptosis, and signal transduction .
Result of Action
Quinoxalines are known to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoxalines .
Safety and Hazards
将来の方向性
Quinoxalines have emerged as a promising class of heterocyclic compounds for charge transport applications . The research in this field is mainly focused on the structural modification of the quinoxaline derivatives in order to control their therapeutic properties . Future research efforts are aimed at enhancing their performance and addressing key challenges in various applications .
特性
IUPAC Name |
9-methylpyrido[2,3-f]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-8-2-3-9-4-5-10-12(11(9)15-8)14-7-6-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSTZSGIJHFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=NC=CN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302782 | |
| Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351516-05-6 | |
| Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylpyrido[2,3-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
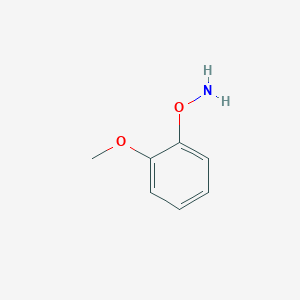


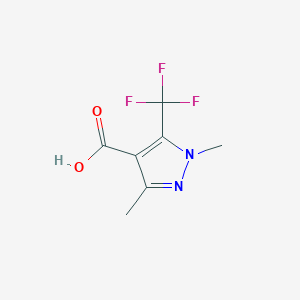

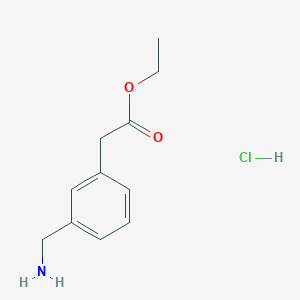
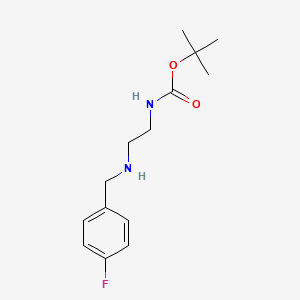
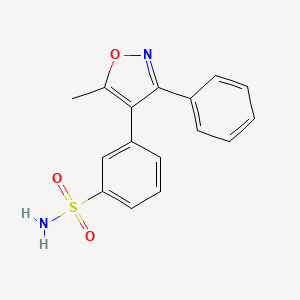
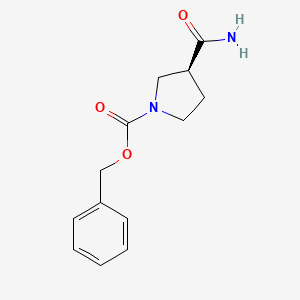
![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)

